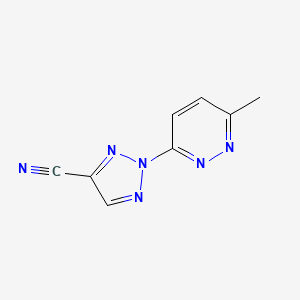
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a pyridazine ring fused with a triazole ring
Métodos De Preparación
The synthesis of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate nitrile to yield the desired triazole derivative . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.
Medicine: Research indicates potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile include other pyridazine and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-methyl:
Propiedades
Fórmula molecular |
C8H6N6 |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-(6-methylpyridazin-3-yl)triazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N6/c1-6-2-3-8(12-11-6)14-10-5-7(4-9)13-14/h2-3,5H,1H3 |
Clave InChI |
NBJMCISLSHSICF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)N2N=CC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


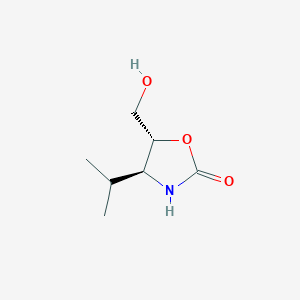


![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
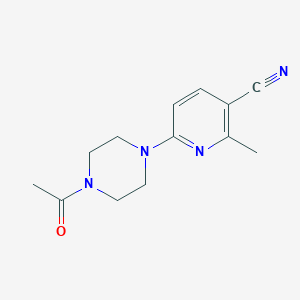
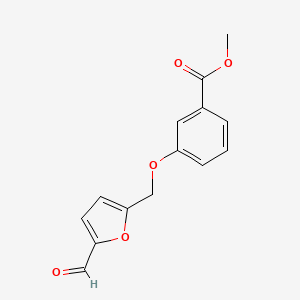

![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
![2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793467.png)
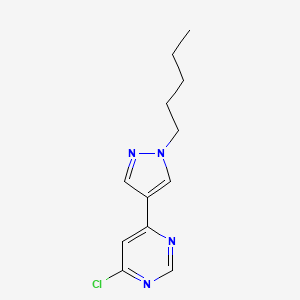
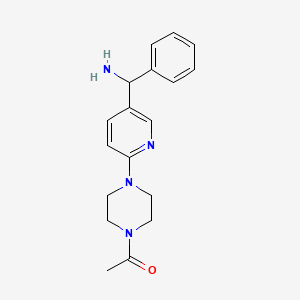
![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine](/img/structure/B11793489.png)

